GABAB receptor antagonist 1

概要

準備方法

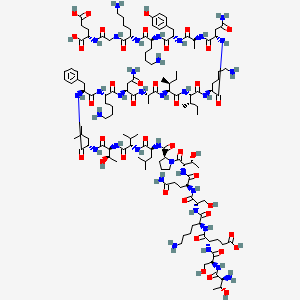

化合物「PMID25050158C14」の調製には、いくつかの合成経路と反応条件が含まれます。合成は通常、コア構造の調製から始まり、その後官能基が導入されます。反応条件には、特定の触媒、溶媒、および温度制御の使用が含まれることが多く、目的の生成物が得られるようにします。 工業生産方法には、化合物の純度と収率を維持しながら、実験室の手順をスケールアップすることが含まれる場合があります .

化学反応の分析

化合物「PMID25050158C14」は、以下を含むさまざまな種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含む。一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: この反応は、水素の付加または酸素の除去を含む。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

科学研究アプリケーション

化合物「PMID25050158C14」は、以下を含む幅広い科学研究アプリケーションを持っています。

化学: ガンマ-アミノ酪酸B受容体とそのモジュレーションを研究するためのツール化合物として使用されます。

生物学: さまざまな生物学的プロセスにおけるガンマ-アミノ酪酸B受容体の役割を調査するために使用されます。

医学: てんかんやうつ病などの神経疾患の治療に潜在的な治療的用途があります。

科学的研究の応用

Compound “PMID25050158C14” has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the gamma-aminobutyric acid B receptor and its modulation.

Biology: It is used to investigate the role of gamma-aminobutyric acid B receptors in various biological processes.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and depression.

Industry: It is used in the development of new drugs and as a reference compound in pharmacological studies

作用機序

化合物「PMID25050158C14」の作用機序には、ガンマ-アミノ酪酸B受容体への結合が含まれ、そこで負の異方性モジュレーターとして機能します。この結合は受容体の立体構造変化を引き起こし、それがグアニンヌクレオチド結合タンパク質によって媒介されるシグナル伝達経路に影響を与えます。 これらの経路のモジュレーションは、神経伝達物質の放出の阻害や神経細胞の興奮性の低下など、さまざまな生理学的効果をもたらす可能性があります .

類似化合物の比較

化合物「PMID25050158C14」は、CGP7930などの他のガンマ-アミノ酪酸B受容体モジュレーターと類似しています。それは負の異方性モジュレーションで独自のものであり、一方CGP7930は正の異方性モジュレーターです。他の類似した化合物には次のものがあります。

バクロフェン: ガンマ-アミノ酪酸B受容体アゴニスト。

ファクロフェン: ガンマ-アミノ酪酸B受容体アンタゴニスト。

CGP54626: 別のガンマ-アミノ酪酸B受容体アンタゴニスト .

この記事では、化合物「PMID25050158C14」の概要を包括的に説明し、その導入、調製方法、化学反応、科学研究アプリケーション、作用機序、および類似した化合物の比較について説明します。さらに質問がある場合や追加情報が必要な場合は、お気軽にお問い合わせください。

類似化合物との比較

Compound “PMID25050158C14” is similar to other gamma-aminobutyric acid B receptor modulators, such as CGP7930. it is unique in its negative allosteric modulation, whereas CGP7930 is a positive allosteric modulator. Other similar compounds include:

Baclofen: A gamma-aminobutyric acid B receptor agonist.

Phaclofen: A gamma-aminobutyric acid B receptor antagonist.

CGP54626: Another gamma-aminobutyric acid B receptor antagonist .

This detailed article provides a comprehensive overview of compound “PMID25050158C14”, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!

特性

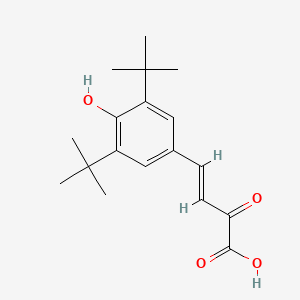

IUPAC Name |

(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-17(2,3)12-9-11(7-8-14(19)16(21)22)10-13(15(12)20)18(4,5)6/h7-10,20H,1-6H3,(H,21,22)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQDGAUDNMVMCD-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)